molecular formula C6H3N3O3 B15054605 4-Hydroxy-3-nitropicolinonitrile

4-Hydroxy-3-nitropicolinonitrile

Cat. No.: B15054605
M. Wt: 165.11 g/mol
InChI Key: BGKUFIDJPZXRMB-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitropicolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a hydroxyl group at the 4-position, a nitro group at the 3-position, and a nitrile group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitropicolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This method is advantageous due to its stepwise and one-pot fashion, which simplifies the synthesis process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitropicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-oxo-3-nitropicolinonitrile.

    Reduction: Formation of 4-hydroxy-3-aminopicolinonitrile.

    Substitution: Formation of various amides, esters, or other derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-nitropicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitropicolinonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl, nitro, and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-nitropicolinonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of the nitro group, in particular, adds to its reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C6H3N3O3

Molecular Weight

165.11 g/mol

IUPAC Name

3-nitro-4-oxo-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C6H3N3O3/c7-3-4-6(9(11)12)5(10)1-2-8-4/h1-2H,(H,8,10)

InChI Key

BGKUFIDJPZXRMB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C(C1=O)[N+](=O)[O-])C#N

Origin of Product

United States

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